molecular formula C21H21N5O2S2 B3593526 N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3593526
M. Wt: 439.6 g/mol
InChI Key: NHAZLLYVFJZHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with furan-2-ylmethyl and thiophen-2-yl groups at positions 4 and 5, respectively. The acetamide moiety is linked to a 4-(dimethylamino)phenyl group, contributing to its electronic and steric properties . Its synthesis typically involves alkylation of a triazole-3-thione intermediate with chloroacetamide derivatives in the presence of a base like KOH .

Key structural attributes:

  • 1,2,4-Triazole core: Enhances metabolic stability and hydrogen-bonding capacity.
  • Thiophene and furan heterocycles: Improve lipophilicity and π-π stacking interactions.
  • Dimethylamino group: Modulates solubility and electronic effects via electron donation.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-25(2)16-9-7-15(8-10-16)22-19(27)14-30-21-24-23-20(18-6-4-12-29-18)26(21)13-17-5-3-11-28-17/h3-12H,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAZLLYVFJZHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the furan and thiophene rings, and the final coupling with the dimethylamino group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve higher production rates and consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the furan or thiophene rings, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Triazole Position 4/5) Acetamide Side Chain Molecular Weight (g/mol) Key Features
Target Compound 4-(Furan-2-ylmethyl), 5-(thiophen-2-yl) N-[4-(dimethylamino)phenyl] 453.56 Balanced lipophilicity; dual heterocyclic motifs
2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide 4-Ethyl, 5-(furan-2-yl) N-(5-fluoro-2-methylphenyl) 386.43 Increased hydrophobicity due to ethyl group; fluoro enhances bioavailability
N-[4-(Diethylamino)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Ethyl, 5-(furan-2-yl) N-[4-(diethylamino)phenyl] 441.55 Diethylamino group increases steric bulk and electron-donating capacity
2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-(3-Methylphenyl), 5-[(p-tolylthio)methyl] N-[2-(trifluoromethyl)phenyl] 541.65 Trifluoromethyl enhances metabolic resistance; aryl-thioether improves binding

Key Findings :

Anti-exudative Activity: The target compound exhibits comparable efficacy to diclofenac, likely due to its thiophene and dimethylamino groups, which enhance membrane permeability and anti-inflammatory signaling .

Antimicrobial Potency : Analogs with pyridin-4-yl or electron-withdrawing substituents (e.g., nitro, chloro) show improved activity by disrupting microbial cell membranes .

Enzyme Inhibition : Compounds with bulky aromatic substituents (e.g., benzothiazole) demonstrate higher affinity for binding pockets in targets like HIV-1 reverse transcriptase .

Structure-Activity Relationships (SAR)

  • Triazole Substitutions :
    • Position 4 : Bulky groups (e.g., furan-2-ylmethyl) improve steric hindrance, reducing off-target interactions .
    • Position 5 : Thiophen-2-yl enhances π-stacking with aromatic residues in enzymes .
  • Acetamide Modifications: N-Aryl Groups: Electron-donating groups (e.g., dimethylamino) increase solubility and bioavailability .

Biological Activity

N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, including its pharmacological properties and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C22H23N5O3SC_{22}H_{23}N_{5}O_{3}S. The compound features a complex structure that includes a dimethylamino group, a furan moiety, and a thiophene ring, contributing to its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various triazole derivatives. For instance, compounds similar to this compound exhibit notable activity against a range of bacterial and fungal strains. The presence of the triazole ring is often associated with enhanced antimicrobial efficacy due to its ability to interfere with cellular processes in pathogens .

Antiviral Activity

The compound has been evaluated for antiviral activity against several viral strains. In vitro studies suggest that triazole derivatives can inhibit viral replication effectively. For example, quinoline analogs have shown promise in similar assays, indicating that modifications in the triazole structure could lead to potent antiviral agents .

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory properties. The incorporation of sulfur and nitrogen in the molecular framework may enhance the selectivity towards inflammatory pathways, making it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on related triazole compounds showed varying degrees of effectiveness against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were recorded, demonstrating that modifications in substituents significantly affect potency.
    CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against C. albicans
    Compound A816
    Compound B48
    This compoundTBD
  • Antiviral Activity : In a comparative study of antiviral compounds, the compound showed an EC50 value indicating effective inhibition of viral replication in cell culture assays.
    CompoundEC50 (µM)CC50 (µM)SI (Selectivity Index)
    Compound C55010
    This compoundTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.